molecular formula C14H19F3N2O B1460292 N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide CAS No. 1980049-28-2

N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide

Cat. No.: B1460292
CAS No.: 1980049-28-2
M. Wt: 288.31 g/mol
InChI Key: XKPPRMVPGCZKKM-UHFFFAOYSA-N
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Description

N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C14H19F3N2O. It is known for its unique structural features, including the presence of trifluoromethyl and nicotinamide groups, which contribute to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide typically involves the reaction of 2-methyl-6-(trifluoromethyl)nicotinic acid with N,N-diisopropylamine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized nicotinamide derivatives, while substitution reactions can produce a variety of substituted nicotinamide compounds .

Scientific Research Applications

N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The nicotinamide moiety may interact with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diisopropyl-2-methyl-4-(trifluoromethyl)nicotinamide
  • N,N-diisopropyl-2-methyl-5-(trifluoromethyl)nicotinamide
  • N,N-diisopropyl-2-methyl-3-(trifluoromethyl)nicotinamide

Uniqueness

N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide is unique due to the specific positioning of the trifluoromethyl group at the 6-position of the nicotinamide ring. This structural feature imparts distinct chemical and physical properties, differentiating it from other similar compounds .

Properties

IUPAC Name

2-methyl-N,N-di(propan-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O/c1-8(2)19(9(3)4)13(20)11-6-7-12(14(15,16)17)18-10(11)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPPRMVPGCZKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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